molecular formula C26H14Cl2N4O4 B12637877 1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione CAS No. 920009-23-0

1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione

Cat. No.: B12637877
CAS No.: 920009-23-0
M. Wt: 517.3 g/mol
InChI Key: FAOYRDADLWBTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of anthracene and hydrazinyl groups, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as m-chloroperoxybenzoic acid, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives with altered chemical properties .

Scientific Research Applications

1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions to study its reactivity and potential for forming new compounds.

    Biology: Research has explored its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.

    Industry: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl groups can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biological processes, including enzyme activity, cell signaling, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of anthracene and hydrazinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

920009-23-0

Molecular Formula

C26H14Cl2N4O4

Molecular Weight

517.3 g/mol

IUPAC Name

1,5-bis[(3-chloro-4-hydroxyphenyl)diazenyl]anthracene-9,10-dione

InChI

InChI=1S/C26H14Cl2N4O4/c27-17-11-13(7-9-21(17)33)29-31-19-5-1-3-15-23(19)26(36)16-4-2-6-20(24(16)25(15)35)32-30-14-8-10-22(34)18(28)12-14/h1-12,33-34H

InChI Key

FAOYRDADLWBTOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N=NC3=CC(=C(C=C3)O)Cl)C(=O)C4=C(C2=O)C(=CC=C4)N=NC5=CC(=C(C=C5)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.